
3,6-Diphenyl-3,6-dihydro-1,2-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-3,6-dihydro-1,2-dioxine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and two phenyl groups attached to the carbon atoms at positions 3 and 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine typically involves cycloaddition reactions. One common method is the Diels-Alder reaction between a conjugated diene and a nitroso compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
This includes the use of continuous flow reactors and advanced separation techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diphenyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include diketones, dihydro derivatives, and various substituted derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar ring structure but differ in the presence of nitrogen atoms.
1,2,4,5-Tetrazines: These compounds have a similar heterocyclic structure but contain nitrogen atoms instead of oxygen.
Eigenschaften
CAS-Nummer |
53646-90-5 |
|---|---|
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3,6-diphenyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12,15-16H |
InChI-Schlüssel |
BOVVAVUDVXZHEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=CC(OO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


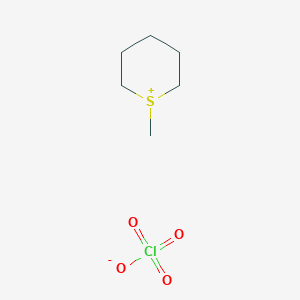

![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
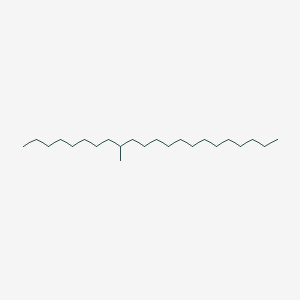
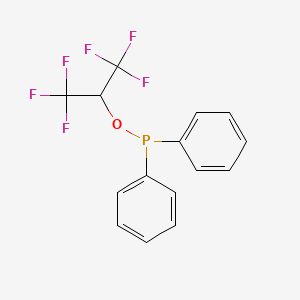

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
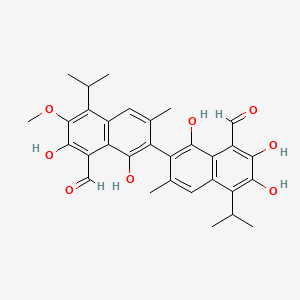

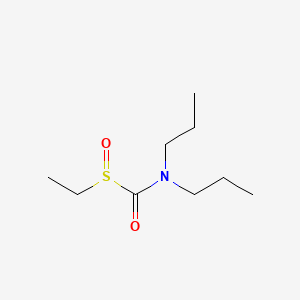
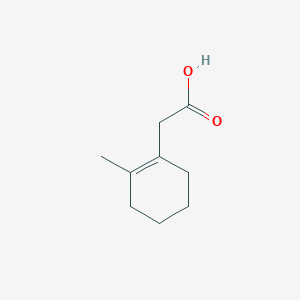
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
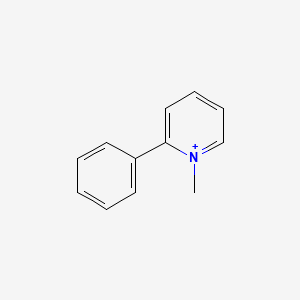
![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
